Europinidin Chloride-d3
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Overview
Description
Europinidin-d3 (chloride) is a derivative of europinidin, an O-methylated anthocyanidin. Europinidin is a water-soluble, bluish-red plant dye that is a rare O-methylated flavonoid and a derivative of delphinidin . It can be found in some species of Plumbago and Ceratostigma
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .
Industrial Production Methods
Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Europinidin-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: Europinidin-d3 (chloride) can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form leuco-anthocyanidins.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Leuco-anthocyanidins.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Europinidin-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its potential in treating conditions such as stomach ulcers and neurodegenerative diseases like Parkinson’s disease
Industry: Used in the production of natural dyes and pigments.
Mechanism of Action
The mechanism of action of europinidin-d3 (chloride) involves its antioxidant properties. It modulates oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase . Europinidin-d3 (chloride) also inhibits inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
Delphinidin: The parent compound of europinidin-d3 (chloride), known for its antioxidant properties.
Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory properties.
Pelargonidin: A related compound with distinct color properties and biological activities.
Uniqueness
Europinidin-d3 (chloride) is unique due to its O-methylation, which enhances its stability and solubility compared to other anthocyanidins. This modification also contributes to its distinct bluish-red color and potential therapeutic applications .
Properties
Molecular Formula |
C17H15ClO7 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3; |
InChI Key |
DXJJMWFCXMSDNC-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-] |
Origin of Product |
United States |
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